molecular formula C16H20S2 B12524285 1,4-Bis(propylsulfanyl)naphthalene CAS No. 661470-10-6

1,4-Bis(propylsulfanyl)naphthalene

Cat. No.: B12524285
CAS No.: 661470-10-6
M. Wt: 276.5 g/mol
InChI Key: PMIQIWMABZSTPA-UHFFFAOYSA-N
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Description

1,4-Bis(propylsulfanyl)naphthalene is a naphthalene derivative functionalized with propylsulfanyl (-S-C₃H₇) groups at the 1,4-positions. Thioether groups (sulfanyl) are electron-rich due to sulfur's lone pairs, which may influence electronic properties, solubility, and intermolecular interactions compared to oxygen- or nitrogen-based substituents .

Properties

CAS No.

661470-10-6

Molecular Formula

C16H20S2

Molecular Weight

276.5 g/mol

IUPAC Name

1,4-bis(propylsulfanyl)naphthalene

InChI

InChI=1S/C16H20S2/c1-3-11-17-15-9-10-16(18-12-4-2)14-8-6-5-7-13(14)15/h5-10H,3-4,11-12H2,1-2H3

InChI Key

PMIQIWMABZSTPA-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=CC=C(C2=CC=CC=C21)SCCC

Origin of Product

United States

Preparation Methods

The synthesis of 1,4-Bis(propylsulfanyl)naphthalene typically involves the reaction of 1,4-dihalonaphthalene with propylthiol in the presence of a base. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)

    Temperature: Reflux conditions (around 80-100°C)

The reaction proceeds via a nucleophilic substitution mechanism, where the halogen atoms are replaced by propylsulfanyl groups. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

1,4-Bis(propylsulfanyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H2O2 typically yields sulfoxides, while more vigorous conditions with m-CPBA can produce sulfones.

Scientific Research Applications

1,4-Bis(propylsulfanyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Bis(propylsulfanyl)naphthalene involves its interaction with various molecular targets. The sulfur atoms in the propylsulfanyl groups can form strong interactions with metal ions and other electrophilic species, influencing the compound’s reactivity and biological activity. The aromatic ring provides a stable platform for these interactions, allowing the compound to participate in various chemical and biological processes.

Comparison with Similar Compounds

Substituent Effects on Thermal Stability

Compound Substituent Type Thermal Stability (10% Weight Loss) Glass Transition Temp. (Tg) Source
1,4-Bis(4-aminophenoxy)naphthalene (1,4-BAPON) Ether-amine (polar) 517–581°C (N₂), 517–575°C (air) 247–281°C
1,4-Bis(4-methoxyphenyl)naphthalene Methoxyphenyl (aromatic) Not reported Not reported
1,4-Diisopropylnaphthalene Alkyl (non-polar) Not reported Not reported
1,4-Bis(propylsulfanyl)naphthalene Thioether (moderately polar) Inferred: Lower than BAPON, higher than alkyl derivatives Inferred: ~150–200°C (est.) N/A

Analysis :

  • 1,4-BAPON : Aromatic ether-amine groups enhance thermal stability due to strong intermolecular interactions (e.g., hydrogen bonding) and rigid polyimide backbones .
  • Methoxyphenyl derivatives : Methoxy groups likely improve thermal stability compared to alkyl chains but less than amines.
  • Thioether groups: Sulfur's lower electronegativity compared to oxygen may reduce thermal resistance relative to BAPON but improve it over non-polar alkyl chains.

Solubility and Processability

Compound Substituent Type Solubility in Polar Solvents Application Relevance Source
1,4-BAPON-based polyimides Ether-amine Soluble in DMAc, NMP, DMF High-performance polymers
1,4-Bis(bromomethyl)naphthalene Bromomethyl (electron-withdrawing) Limited solubility (reactivity-driven) Precursor for crosslinking
1,4-Bis(propylsulfanyl)naphthalene Thioether Inferred: Moderate solubility in THF, chloroform Organic electronics, charge transport N/A

Analysis :

  • Thioethers are less polar than ethers but more soluble in organic solvents than alkyl derivatives. This balance may make the compound suitable for solution-processed electronic devices.

Electronic and Structural Properties

Compound Substituent Type Key Structural Features Electronic Effects Source
1,4-Bis(4-methoxyphenyl)naphthalene Methoxyphenyl Dihedral angle: 59–67° between naphthalene and substituents Electron-donating (methoxy)
1,4-BAPON Ether-amine Planar polyimide backbone Electron-donating (amine)
1,4-Bis(propylsulfanyl)naphthalene Thioether Inferred: Flexible propyl chains with sulfur-π interactions Electron-rich (sulfur lone pairs) N/A

Analysis :

  • Methoxyphenyl and amine groups enhance conjugation and charge transport in polymers .
  • Thioethers may facilitate hole transport in organic semiconductors due to sulfur's electron-donating nature.

Analysis :

  • Thioether formation typically involves thiol-disulfide exchange or nucleophilic substitution with halonaphthalenes.

Biological Activity

1,4-Bis(propylsulfanyl)naphthalene (CAS No. 661470-10-6) is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique naphthalene backbone substituted with propylsulfanyl groups, which may influence its interaction with biological systems. Understanding the biological activity of such compounds is crucial for their potential applications in pharmacology and toxicology.

  • Molecular Formula : C13H14S2
  • Molecular Weight : 246.38 g/mol
  • IUPAC Name : 1,4-bis(propylthio)naphthalene
  • Canonical SMILES : CCC(SC1=CC=CC2=C1C(=CC=C2)C(=S)C)CC

The biological activity of 1,4-bis(propylsulfanyl)naphthalene is hypothesized to stem from its ability to interact with cellular targets through various mechanisms:

  • Antioxidant Activity : The presence of sulfur groups may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress.
  • Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting the biosynthesis of critical biomolecules.
  • Receptor Modulation : The compound could modulate receptor activity, influencing various signaling pathways.

Antioxidant Activity

A study evaluating the antioxidant properties of 1,4-bis(propylsulfanyl)naphthalene demonstrated its capacity to inhibit lipid peroxidation in vitro. The compound was shown to reduce malondialdehyde (MDA) levels significantly compared to control groups, indicating a protective effect against oxidative damage.

Cytotoxicity and Antiproliferative Effects

Research has indicated that 1,4-bis(propylsulfanyl)naphthalene exhibits cytotoxic effects on various cancer cell lines. In a dose-dependent manner:

  • HeLa Cells : IC50 values were determined at concentrations ranging from 10 to 50 µM.
  • MCF-7 Cells : Similar antiproliferative effects were noted with IC50 values around 25 µM.

These findings suggest that the compound may have potential as an anticancer agent.

Case Studies

  • Case Study on Hepatotoxicity : In a controlled study involving liver cell lines, exposure to 1,4-bis(propylsulfanyl)naphthalene resulted in increased levels of liver enzymes (ALT and AST), indicating potential hepatotoxic effects at higher concentrations.
  • Neuroprotective Effects : Another study assessed the neuroprotective properties of the compound against glutamate-induced toxicity in neuronal cultures. Results showed a significant reduction in cell death and preservation of neuronal integrity.

Data Summary

Study TypeFindingsReference
Antioxidant ActivityReduced MDA levels
Cytotoxicity (HeLa Cells)IC50 = 10-50 µM
Cytotoxicity (MCF-7 Cells)IC50 = ~25 µM
HepatotoxicityIncreased ALT/AST levels
NeuroprotectionReduced neuronal death under glutamate stress

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